Austenite

mechanical properties NiTi phase comparison

Procuring generic "NiTi" without specifying austenitic phase content leads to unpredictable superelastic performance and potential device failure. Austenite (CAS 12244-31-4) is the B2 cubic parent phase of NiTi that delivers room-temperature superelasticity with ~8% recoverable strain upon unloading. • Af tunable from -15°C to +120°C via composition and thermo-mechanical processing for body-temperature or high-temperature applications • Young's modulus 40-90 GPa; yield strength 250-600 MPa; enables isothermal energy dissipation and sustained radial force in stents • Supports >100,000 thermal cycles with no measurable degradation when R-phase is accessed for MEMS and micro-actuator applications

Molecular Formula Cl3CrO12
Molecular Weight 0
CAS No. 12244-31-4
Cat. No. B1171964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustenite
CAS12244-31-4
SynonymsAustenite
Molecular FormulaCl3CrO12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 1 m / 10 m / 100 m / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Austenite – The B2 Parent Phase of NiTi


Austenite (CAS 12244-31-4) designates the high-temperature, body-centered cubic B2 (CsCl-type) parent phase of near‑equiatomic nickel–titanium (NiTi) shape memory alloys [1]. Unlike the low‑temperature monoclinic B19′ martensite phase, austenite exhibits a simple cubic crystal structure that enables superelastic (pseudoelastic) behavior—recoverable strains up to ~8 % upon unloading—and serves as the starting structure for the one‑way shape memory effect [2]. The phase is distinguished by a Young’s modulus of 40–90 GPa, a yield strength of 250–600 MPa, and an austenite finish temperature (Af) that can be tuned through composition and thermo‑mechanical processing to fall below or above ambient temperature [3][4]. These properties make austenitic NiTi the phase of choice for room‑temperature superelastic devices in the medical, aerospace, and actuator industries.

Superelastic isothermal recovery for room‑temperature device loading–unloading cycles
Austenite finish temperature (Af) tunable through composition and thermo‑mechanical processing
High stiffness and yield strength range supports load‑bearing superelastic components

Why Austenite Cannot Be Substituted


Austenite and martensite are two distinct crystallographic states of NiTi that confer fundamentally different functional capabilities: austenite delivers room‑temperature superelasticity through a stress‑induced phase transformation that recovers upon unloading, whereas martensite relies on thermal activation to regain its original shape [1]. Simply substituting a martensitic NiTi wire for an austenitic one in a stent or orthodontic archwire eliminates the superelastic plateau, reduces stiffness by up to 50 %, and introduces a temperature‑dependent response that is incompatible with isothermal biomedical environments [2]. Moreover, the reverse transformation temperatures (As, Af) are highly sensitive to alloy chemistry and processing history; an austenite with an Af of 19 °C provides full superelasticity at body temperature, while a martensitic wire with an Ms above room temperature will not exhibit superelasticity at all [3]. These phase‑specific property cliffs mean that generic “NiTi” procurement without specifying austenitic phase content, transformation temperatures, and thermo‑mechanical history leads to unpredictable device performance and potential clinical failure.

Austenite: stress‑induced superelastic recovery on unloading Martensite: requires thermal activation for shape recovery
May eliminate the superelastic plateau and shift stiffness profile under isothermal conditions
Af tuned below operating temperature Ms above operating temperature (no superelasticity)
Introduces temperature‑dependent response; loss of instantaneous isothermal recovery
Higher stiffness and yield strength Lower stiffness and yield strength
Reduction in radial force and spring‑back may compromise load‑bearing design intent

Performance Evidence Against Comparators


Stiffness and Yield Strength vs. Martensite

Austenitic NiTi exhibits a Young's modulus of 60–83 GPa and a yield strength of 195–690 MPa, whereas martensitic NiTi shows a Young's modulus of 25–40 GPa and a yield strength of 70–140 MPa [1]. An independent industrial source confirms austenite yield points of 250–600 MPa versus martensite yield points of 50–200 MPa [2]. This represents a 2‑ to 5‑fold increase in stiffness and yield strength for the austenite phase.

Stiffness & Yield Strength
Head‑to‑head
Austenite E: 60–83 GPa, σy: 195–690 MPa
Martensite E: 25–40 GPa, σy: 70–140 MPa
≈2–3× higher modulus; ≈3–5× higher yield
Higher radial force and reduced permanent set
Room‑temperature quasi‑static tensile testing
mechanical properties NiTi phase comparison

Superelastic Recoverable Strain

Austenitic NiTi can accommodate up to ~8 % recoverable strain via stress‑induced martensitic transformation that reverses upon unloading [1]. In contrast, the martensitic phase relies on thermal activation for shape recovery and typically exhibits lower instantaneous recoverable strain under isothermal conditions [2]. The R‑phase transformation, while offering excellent cyclic stability, delivers a recoverable strain of less than 1 % [3].

Recoverable Strain
Reported
Up to ~8 % superelastic plateau
R‑phase:
Enables isothermal self‑expanding behavior
Tension‑unloading at T > Af, polycrystalline wires
Thermal Conductivity
Head‑to‑head
Austenite: 18 W/(m·K)
Martensite: 8.6 W/(m·K)
≈2.1× higher
Faster cooling rates for actuator cycling
Room‑temperature bulk NiTi
R‑Phase Cyclic Stability
Head‑to‑head
No degradation after 100,000 thermal cycles
Strain
Extended lifetime for high‑cycle actuators
Constant‑load coil spring tests; R‑phase from austenite
Nickel Ion Release
Head‑to‑head
Austenite: measurably higher Ni release
Martensite: lower Ni release
Surface treatment review advised for Ni‑sensitive contexts
4‑week artificial saliva, 37 °C, ICP‑MS
superelasticity recoverable strain NiTi

Thermal Conductivity vs. Martensite

Austenitic NiTi has a thermal conductivity of 18 W/(m·K), more than double that of martensitic NiTi (8.6 W/(m·K)) [1]. This difference arises from the higher symmetry of the B2 lattice, which reduces phonon scattering.

Thermal Conductivity
Head‑to‑head
Austenite: 18 W/(m·K)
Martensite: 8.6 W/(m·K)
≈2.1× higher
Faster cooling rates for actuator cycling
Room‑temperature bulk NiTi
thermal conductivity NiTi phases heat dissipation

R-Phase Cyclic Stability

The R‑phase transformation (austenite ↔ R‑phase) involves a strain of less than 1 % but exhibits no measurable degradation after 100,000 thermal cycles [1]. In contrast, the full austenite–martensite transformation, while offering ~8 % strain, undergoes functional fatigue with accumulating residual strain and shifts in transformation temperatures upon cycling [2]. For applications where ultralow hysteresis and extreme cycle life are paramount, the R‑phase transformation accessed from the parent austenite phase offers a distinct advantage.

R‑Phase Cyclic Stability
Head‑to‑head
No degradation after 100,000 thermal cycles
Strain
Extended lifetime for high‑cycle actuators
Constant‑load coil spring tests; R‑phase from austenite
Nickel Ion Release
Head‑to‑head
Austenite: measurably higher Ni release
Martensite: lower Ni release
Surface treatment review advised for Ni‑sensitive contexts
4‑week artificial saliva, 37 °C, ICP‑MS
R-phase cyclic stability fatigue resistance

Nickel Ion Release Comparison

Electrochemical corrosion studies on commercial orthodontic NiTi archwires reveal that austenitic specimens release significantly more nickel ions into artificial saliva than martensitic specimens over a 4‑week immersion period [1]. While the absolute values remain below cytotoxic thresholds, the difference is statistically significant and is attributed to the higher nickel content required to stabilize the austenitic phase at room temperature. This trade‑off must be weighed against the superelastic performance benefit.

Nickel Ion Release
Head‑to‑head
Austenite: measurably higher Ni release
Martensite: lower Ni release
Surface treatment review advised for Ni‑sensitive contexts
4‑week artificial saliva, 37 °C, ICP‑MS
nickel release biocompatibility corrosion

Optimal Applications of Austenite


Self-Expanding Cardiovascular and Peripheral Stents

Austenitic NiTi with an Af tuned below 37 °C provides full superelasticity at body temperature, enabling stent crimping into a delivery catheter and subsequent self‑expansion upon deployment. The high yield strength (195–690 MPa) and ~8 % recoverable strain ensure sufficient radial force to maintain vessel patency without permanent deformation [1]. Martensitic or mixed‑phase alloys cannot deliver this combination of isothermal recovery and sustained outward force.

Superelastic Orthodontic Archwires

Austenitic NiTi archwires apply light, continuous forces over a wide deflection range due to the superelastic plateau. The stiffness differential (60–83 GPa austenite vs. 25–40 GPa martensite) provides the necessary load levels for tooth movement while the 8 % recoverable strain accommodates severe dental crowding without permanent set [2]. Wires that are not fully austenitic at oral temperature exhibit diminished recovery and require more frequent replacement.

High-Cycle Micro-Actuators with R-Phase

When austenitic NiTi is heat‑treated to induce the intermediate R‑phase, the material can undergo >100,000 thermal cycles with no measurable degradation at strains <1 % [3]. This makes it ideal for micro‑valves, relays, and MEMS actuators where ultralong lifetime and minimal hysteresis are prioritized over maximum stroke. The R‑phase transformation is accessed from the parent austenite phase, underscoring the importance of procuring the correct phase constitution.

Vibration Dampers and Seismic Energy Dissipators

The large hysteresis loop generated during stress‑induced austenite‑to‑martensite transformation enables effective mechanical energy dissipation. Austenitic NiTi elements cycled in the superelastic regime can dissipate significantly more energy per cycle than conventional steel or elastomeric dampers, owing to the reversible phase transformation and strain recovery up to 8 % [4]. Procurement must specify grain size and texture to maximize the damping capacity.

Application
Selection Property
Validation Focus
Self‑Expanding Stents
Af tuned to body temperature
Radial force and isothermal recovery
Orthodontic Archwires
Superelastic plateau for continuous force
Stiffness and recovery at oral temperature
High‑Cycle Actuators (R‑Phase)
R‑phase transition for cycle life
Fatigue resistance without degradation
Vibration Dampers
High hysteresis energy dissipation
Cyclic damping capacity and grain size
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